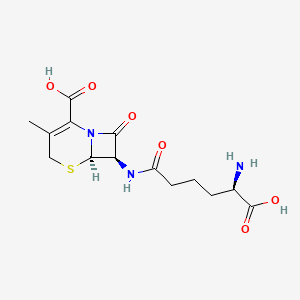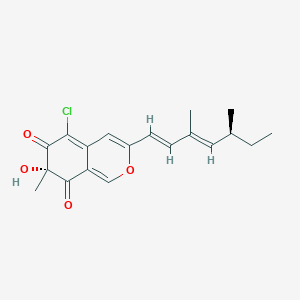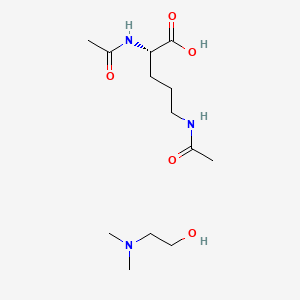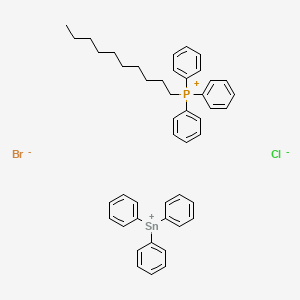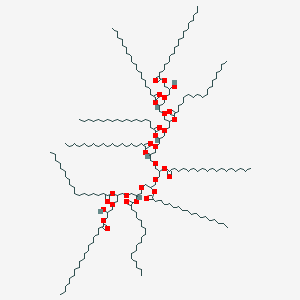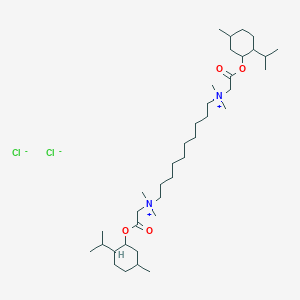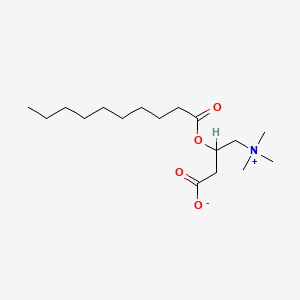
DH376
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DH376 is a highly potent , in vivo active compound that inhibits DAGLα in a time- and dose dependent manner in mouse brain. DH376 showed picomolar activity
Applications De Recherche Scientifique
Digital Holographic Microscopy in Biological Research
Digital Holographic Microscopy (DHM) is a promising technique for analyzing biological samples. Its application in the study of the A375 melanoma cell line has demonstrated its capability to measure important parameters such as refractive index, morphology, and dry mass. This technique has been instrumental in determining cell morphology thickness and refractive index through the slight tilting of cells in a DHM setup. The research by Palacios-Ortega et al., 2021 highlights the use of DHM in rendering images of melanoma cells and providing detailed holographic phase maps.
Data Mining and Machine Learning in Diabetes Research
The explosion of data in the biotechnology and health sciences sectors has necessitated the application of machine learning and data mining methods. Specifically, in diabetes research, these methods have been critical in transforming information into valuable knowledge. Research, such as that by Kavakiotis et al., 2017, has been pivotal in utilizing a wide range of machine learning algorithms to analyze clinical datasets, thereby paving the way for new hypotheses and deeper understanding in the field of diabetes.
Expression and Prognosis Analysis of DHX37 in Human Cancers
DHEA-Box Helicase 37 (DHX37) is an RNA helicase involved in RNA secondary structure alteration, including translation, nuclear splicing, and ribosome assembly. It plays a significant role in neurodevelopmental disorders and is a functional regulator of CD8 T cells. Dysregulation of CD8 T cell function is closely related to defective antitumor immune responses. Research by Huang et al., 2021 has delved into the expression, mutation, and prognostic role of DHX37 in human cancers, suggesting its potential as a target for cancer immunotherapy.
Data Management in Public-funded International Research in Digital Humanities
Digital humanities (DH) has revolutionized the way humanities and social sciences research is conducted and presented, enabling researchers to ask novel questions and revisit familiar ones. The Digging into Data 3 challenge, as discussed by Poole & Garwood, 2020, represents a significant stride in public-funded, international, and collaborative research in DH. The study focuses on how Data Management Plan requirements affect work practices in public-funded DH, how scholars grapple with key data management challenges, and how they plan to reuse and share their data.
3-D Imaging and Display through Digital Holography
In the realm of material science, biotechnology, and lab-on-a-chip scale applications, digital holography (DH) has emerged as a key imaging technique. The research by Memmolo et al., 2017 provides an overview of the contributions to 3-D imaging and display technology through DH. It discusses the development of novel numerical solutions in the framework of DH-based 3-D imaging and display technology, highlighting the importance of DH in these research fields.
Propriétés
Numéro CAS |
1848233-57-7 |
|---|---|
Nom du produit |
DH376 |
Formule moléculaire |
C31H28F2N4O3 |
Poids moléculaire |
542.5868 |
Nom IUPAC |
((2R,5R)-2-benzyl-5-(prop-2-yn-1-yloxy)piperidin-1-yl)(4-(bis(4-fluorophenyl)(hydroxy)methyl)-2H-1,2,3-triazol-2-yl)methanone |
InChI |
InChI=1S/C31H28F2N4O3/c1-2-18-40-28-17-16-27(19-22-6-4-3-5-7-22)36(21-28)30(38)37-34-20-29(35-37)31(39,23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h1,3-15,20,27-28,39H,16-19,21H2/t27-,28-/m1/s1 |
Clé InChI |
GVLOFRPVRYAFKI-VSGBNLITSA-N |
SMILES |
C#CCO[C@@H]1CC[C@H](CC2=CC=CC=C2)N(C(N3N=CC(C(C4=CC=C(F)C=C4)(O)C5=CC=C(F)C=C5)=N3)=O)C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DH376; DH 376; DH-376. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





